molecular formula C27H22F5NO4 B557570 Fmoc-Ile-OPfp CAS No. 86060-89-1

Fmoc-Ile-OPfp

Cat. No.: B557570
CAS No.: 86060-89-1
M. Wt: 519.5 g/mol
InChI Key: FYZSBHSHLNJGPS-RZFZLAGVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Ile-OPfp, or N-α-Fmoc-L-isoleucine pentafluorophenyl ester, is a protected amino acid derivative essential for Fmoc-based Solid-Phase Peptide Synthesis (SPPS) . With the molecular formula C27H22F5NO4 and a molecular weight of 519.5 g/mol , it serves as a key building block for the sequential construction of peptide chains. In SPPS, the Fmoc (9-fluorenylmethoxycarbonyl) group protects the amino group during the coupling process, while the highly reactive OPfp (pentafluorophenyl) ester group activates the carboxyl group, enabling efficient formation of peptide bonds with the next amino acid in the sequence . This mechanism facilitates the synthesis of pure and homogeneous peptides for research applications. The compound is a vital tool for researchers developing novel peptides for pharmaceutical research, investigating protein-protein interactions, and producing reference materials for structural studies . This compound is for Research Use Only. Not for use in diagnostic or therapeutic procedures for humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22F5NO4/c1-3-13(2)24(26(34)37-25-22(31)20(29)19(28)21(30)23(25)32)33-27(35)36-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18,24H,3,12H2,1-2H3,(H,33,35)/t13-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZSBHSHLNJGPS-RZFZLAGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22F5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60544410
Record name Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-isoleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86060-89-1
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-isoleucine 2,3,4,5,6-pentafluorophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86060-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-isoleucinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-a-Fmoc-L-isoleucin pentafluorphenyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanistic and Kinetic Aspects of Fmoc Ile Opfp Coupling Reactions

Reaction Mechanism of Amide Bond Formation with Fmoc-Ile-OPfp

The core reaction is the nucleophilic acyl substitution where the amine attacks the activated carbonyl carbon of the this compound.

Nucleophilic Acylation by the Amino Group

In peptide synthesis, the α-amino group of a deprotected amino acid or peptide chain acts as the nucleophile. This nucleophilic amine attacks the electrophilic carbonyl carbon of the activated this compound. This attack leads to the formation of a tetrahedral intermediate. Subsequently, the leaving group (pentafluorophenoxide) departs, reforming the carbonyl double bond and yielding the desired amide (peptide) bond. This process is fundamental to extending a peptide chain in solid-phase peptide synthesis (SPPS) wikipedia.orgekb.eg. The efficiency of this step is influenced by the nucleophilicity of the amine and the electrophilicity of the carbonyl carbon.

Role of Pentafluorophenol (B44920) Leaving Group

The pentafluorophenyl (OPfp) moiety in this compound plays a critical role as an excellent leaving group. The electron-withdrawing nature of the five fluorine atoms on the phenyl ring significantly increases the electrophilicity of the adjacent carbonyl carbon, making it highly reactive towards nucleophiles nih.govhighfine.comwikipedia.org. Pentafluorophenol itself is a relatively weak base (pKa of pentafluorophenol is approximately 4-10 in water) nih.govwikipedia.orgrsc.org, which contributes to its effectiveness as a leaving group. A good leaving group is essential for driving the reaction forward and achieving high yields. The OPfp ester is considered a highly reactive activated ester, facilitating rapid coupling reactions and reducing the likelihood of side reactions such as racemization nih.govpeptide.compeptide.com. Compared to other activated esters like nitrophenyl (ONp) esters, pentafluorophenyl esters exhibit significantly faster coupling rates (OPfp >> OPCP > ONp, with relative rates of 111:3.4:1) highfine.com. This enhanced reactivity is beneficial for minimizing side reactions and improving coupling efficiency, especially in automated SPPS nih.govbachem.comchempep.com.

Reaction Kinetics and Efficiency in Peptide Coupling

The kinetics and efficiency of coupling reactions involving this compound are influenced by several factors, including the nature of additives, solvent systems, and the specific amino acid being coupled.

Comparative Kinetic Studies with Other Activated Esters

Fmoc-protected amino acid pentafluorophenyl (OPfp) esters, including this compound, are recognized for their favorable properties in peptide synthesis. They are generally stable enough for isolation and storage, yet highly reactive when used in coupling reactions bachem.commassey.ac.nzeur.nlresearchgate.net. Their reactivity is often enhanced by the addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt), which can accelerate the coupling process massey.ac.nzeur.nl.

3,4-Dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (ODhbt) esters are another class of stable, isolable active esters used in peptide synthesis massey.ac.nzcollectionscanada.gc.ca. Similar to OPfp esters, ODhbt esters react rapidly in coupling reactions, and their efficiency can be boosted by HOBt massey.ac.nzcollectionscanada.gc.ca. While specific comparative kinetic data between this compound and Fmoc-AA-ODhbt esters are not explicitly quantified in the provided literature, both are considered effective active esters. ODhbt esters have been noted to react rapidly, although their stability can decline with prolonged storage spbu.rucollectionscanada.gc.ca. OPfp esters are also described as efficient acylating agents, reacting somewhat slower than symmetrical anhydrides but with their rate increased by HOBt eur.nl.

Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC) and N,N'-dicyclohexylcarbodiimide (DCC), are widely employed for amide bond formation. In SPPS, DIC is often preferred due to the higher solubility of its urea (B33335) byproduct compared to that of DCC bachem.compeptide.com. Carbodiimide activation, particularly when used with additives like HOBt, forms intermediate active esters (e.g., OBt esters) that facilitate coupling with reduced racemization peptide.comsci-hub.se.

However, carbodiimide-mediated couplings can sometimes lead to partial racemization of the amino acid, a side reaction that HOBt helps to mitigate peptide.com. For instance, DIC-activated Fmoc-alanine in aza-peptide synthesis showed a half-life of 211 minutes at 25°C, indicating a slower reaction rate compared to other activation methods luxembourg-bio.com. While OPfp esters are generally considered highly reactive, their direct kinetic comparison with DIC/HOBt in specific Fmoc-Ile coupling scenarios would require dedicated studies. Nevertheless, OPfp esters are often favored for their direct reactivity without the need for in situ activation steps that carbodiimides require.

Phosphonium (B103445) and aminium (formerly uronium) based reagents, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are highly efficient coupling agents that promote rapid reactions, even with sterically hindered amino acids, and generally result in minimal side reactions bachem.compeptide.comsigmaaldrich.com. These reagents facilitate the formation of highly reactive active esters (OBt or OAt esters, respectively) in situ, often in the presence of a base like DIEA or NMM bachem.comsigmaaldrich.com.

HATU, in particular, is often preferred over HBTU for rapid coupling protocols due to its faster reaction kinetics and reduced epimerization peptide.com. OAt esters formed by HATU are generally more reactive than OBt esters formed by HBTU due to the lower pKa of HOAt, which also provides anchimeric assistance massey.ac.nzsigmaaldrich.com. While OPfp esters are stable and isolable, phosphonium/aminium reagents offer the advantage of in situ activation, leading to very fast coupling times, sometimes as short as six minutes peptide.comscribd.com. However, uronium reagents can potentially cause chain termination through guanidinylation of the N-terminal amino group, a side reaction less common with phosphonium reagents sigmaaldrich.com. Phosphonium reagents also exhibit better solubility in DMF, allowing for higher reaction concentrations sigmaaldrich.com.

Table 1: General Comparison of Coupling Reagent Classes

Reagent ClassKey Reagents / ExamplesGeneral ReactivitySteric Hindrance HandlingRacemization RiskByproductsNotes
Activated Esters Fmoc-AA-OPfp, Fmoc-AA-ODhbtHighModerateLow (when pre-formed)Pentafluorophenol, ODhbtStable, isolable; reactivity can be enhanced with additives like HOBt.
Carbodiimides (with Additives) DIC/HOBt, DCC/HOBtModerate to HighModerateLow to ModerateSoluble urea (DIC), insoluble urea (DCC), HOBt derivativesForm active esters in situ; HOBt minimizes racemization. DIC preferred for SPPS due to soluble byproduct.
Phosphonium Reagents PyBOP, PyBrOP, PyAOPVery HighGood to ExcellentLowPhosphine oxides, HOBt/HOAt derivativesHighly reactive, good solubility in DMF, generally cleaner reactions than uronium reagents.
Aminium/Uronium Reagents HBTU, TBTU, HATU, HCTUVery HighGood to ExcellentLow to ModerateTetramethylurea, HOBt/HOAt derivativesFast coupling, can cause N-terminal guanidinylation. HATU generally faster and causes less epimerization than HBTU.

Table 2: Specific Coupling Reagents and Their Characteristics

ReagentTypeTypical Reaction Time (SPPS)Steric HindranceRacemizationKey AdvantagesKey Disadvantages
This compoundActivated EsterVariable (minutes to hours)ModerateLowStable, isolable, direct reactivityMay require additives (e.g., HOBt) for optimal rates; slower than phosphonium/aminium reagents.
DIC/HOBtCarbodiimideVariableModerateLowIn situ activation, soluble urea byproduct (DIC), cost-effectiveCan lead to side reactions if not optimized; racemization is a concern without HOBt.
HBTUAminium~6 minutesGoodLowEfficient, widely used, forms OBt estersCan cause guanidinylation; less reactive than HATU.
HATUAminiumVery FastExcellentVery LowHighly reactive, minimal epimerization, forms OAt esters, effective for difficult couplingsMore expensive than HBTU; can cause guanidinylation.
PyBOPPhosphoniumFastGoodLowEfficient, less hazardous byproducts than BOP, good solubility in DMFSolutions have moderate stability; can cause guanidinylation.
PyBrOPPhosphoniumVery FastExcellentLowHighly reactive, effective for difficult couplings (e.g., N-methyl amino acids)More reactive, potentially less stable in solution than some other reagents.

Compound List

this compound

Fmoc-AA-OPfp

Fmoc-AA-ODhbt

DIC (N,N'-Diisopropylcarbodiimide)

DCC (N,N'-Dicyclohexylcarbodiimide)

HOBt (1-Hydroxybenzotriazole)

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate)

PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

HCTU (O-(6-Chloro-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)

DIEA (N,N-Diisopropylethylamine)

NMM (N-methylmorpholine)

DMAP (4-(N,N-dimethylamino)pyridine)

DCM (Dichloromethane)

DMF (N,N-Dimethylformamide)

HOAt (7-Aza-1-hydroxybenzotriazole)

ODhbt (3,4-Dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine)

OBt (1-Hydroxybenzotriazole)

Stereochemical Integrity and Racemization Control in Fmoc Ile Opfp Mediated Synthesis

Mechanisms of Racemization in Peptide Coupling

Racemization during peptide bond formation is a significant concern, particularly when activating the carboxyl group of an amino acid. bachem.comacs.org The two primary pathways for the loss of chiral configuration are direct enolization and the formation of a 5(4H)-oxazolone intermediate. mdpi.comhighfine.com

Direct Enolization (Direct α-abstraction): This mechanism involves the direct removal of the α-hydrogen from the activated amino acid by a base, leading to the formation of a planar enolate intermediate. bachem.commdpi.com Subsequent protonation of this intermediate can occur from either side, resulting in a mixture of L- and D-isomers. acs.org The acidity of the α-proton, influenced by the nature of the amino acid side chain and the activating group, plays a crucial role in this pathway. mdpi.com

Oxazolone (B7731731) Formation: This is often considered the predominant mechanism for racemization in peptide synthesis. mdpi.comchempep.com The activated carboxyl group of the N-protected amino acid can undergo an intramolecular cyclization to form a 5(4H)-oxazolone. chempep.comnih.govpnas.org The α-proton of the oxazolone is significantly more acidic than that of the parent amino acid, making it highly susceptible to abstraction by even weak bases. bachem.com The resulting achiral and planar oxazolone intermediate can then be attacked by the amino group of the incoming amino acid from either face, leading to a racemic or epimerized peptide product. mdpi.comcdnsciencepub.com The use of urethane-based protecting groups like Fmoc generally suppresses oxazolone formation, thereby preserving optical purity. bachem.com However, the high reactivity of some coupling reagents can still promote this pathway. bachem.com

The presence of bases, required for neutralizing salts or as part of the coupling cocktail, can significantly accelerate racemization through both mechanisms. bachem.comhighfine.com The choice of solvent can also influence the rate of racemization by stabilizing the charged intermediates. mdpi.com

Strategies for Minimizing Racemization with Fmoc-Ile-OPfp

The use of this compound, a pre-formed active ester, is itself a strategy to mitigate racemization. Active esters like pentafluorophenyl (OPfp) esters are generally stable and can be isolated and purified, reducing the risk of side reactions that can occur during in situ activation. bachem.comrsc.org

Application of Pre-formed OPfp Esters

Fmoc-amino acid-OPfp esters are stable, crystalline solids that are highly reactive, making them suitable for automated solid-phase peptide synthesis (SPPS). bachem.com By pre-forming the active ester, the coupling reaction can proceed without the need for a separate in situ activation step, which is often a primary source of racemization. bachem.compeptide2.com This approach allows for better control over the reaction conditions and minimizes the exposure of the activated amino acid to conditions that promote racemization. Research has shown that coupling methods utilizing preformed pentafluorophenyl esters are effective for the safe incorporation of even racemization-prone amino acids like cysteine with minimal epimerization. acs.org

Use of Additives (e.g., HOBt)

While pre-formed OPfp esters are effective, the addition of certain additives can further suppress racemization and enhance coupling efficiency. 1-Hydroxybenzotriazole (B26582) (HOBt) is a widely used additive in peptide synthesis for this purpose. chempep.compeptide.comcreative-peptides.com

When HOBt is added to a coupling reaction, it can participate in the reaction in a few ways. In carbodiimide-mediated couplings, HOBt reacts with the activated amino acid to form an HOBt-ester, which is less reactive than the initial activated species but more reactive towards aminolysis, thereby reducing the lifetime of the highly reactive intermediate and minimizing the opportunity for racemization. chempep.comnih.govtu-darmstadt.de In the context of Fmoc-AA-OPfp esters, the addition of HOBt has been recommended to increase their reactivity, which can lead to faster coupling times and consequently, a lower chance of racemization. chempep.compeptide2.com The presence of HOBt helps to ensure that the aminolysis of the active ester is the predominant reaction, outcompeting the pathways that lead to loss of stereochemical integrity. peptide.comcreative-peptides.com It is particularly effective in suppressing racemization during the coupling of sensitive amino acids. peptide.com

Strategy Mechanism of Racemization Suppression Key Advantages
Pre-formed OPfp Esters Avoids in situ activation, a primary source of racemization. bachem.compeptide2.com Stable, isolable, and highly reactive, allowing for controlled coupling conditions. bachem.com
Use of HOBt Forms a more reactive HOBt-ester, accelerating aminolysis and minimizing the lifetime of racemization-prone intermediates. chempep.comnih.gov Increases coupling rates and effectively suppresses racemization, especially for sensitive amino acids. chempep.compeptide2.compeptide.com

Analytical Methodologies for Assessing Stereochemical Purity

Ensuring the stereochemical purity of synthetic peptides is a critical quality control step. researchgate.net Several analytical techniques are employed to detect and quantify the presence of diastereomeric impurities that may have formed due to racemization during synthesis. ijsra.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Diastereomeric Purity

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of peptide purity, including the separation of diastereomers. researchgate.netijsra.netresearchgate.net

Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC used for peptide analysis. Diastereomers, having slightly different physical properties, can often be separated on a reversed-phase column due to differences in their hydrophobicity and interaction with the stationary phase. researchgate.net By developing a suitable gradient elution method, it is possible to resolve the desired peptide from its epimeric form. researchgate.net

Chiral HPLC: For more challenging separations, or for the analysis of the constituent amino acids after peptide hydrolysis, chiral HPLC is employed. cat-online.comsigmaaldrich.com This technique uses a chiral stationary phase (CSP) that can differentiate between enantiomers. mdpi.comyakhak.org For peptide analysis, the peptide is first hydrolyzed into its individual amino acids. These amino acids are then often derivatized with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), to form diastereomers that can be readily separated on a standard reversed-phase column. acs.orgnih.gov Alternatively, the amino acids can be derivatized with a fluorogenic agent like o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol to form fluorescent diastereomeric isoindoles, which can then be separated and detected with high sensitivity. researchgate.net

Optical Rotation Measurements

For this compound, the specific rotation can be used as a quality control parameter to ensure the enantiomeric purity of the starting material. For instance, a typical specification for the specific rotation of Fmoc-L-isoleucine is between -14.0° and -10.0° (c=1 in DMF). glentham.comthistlescientific.co.uk While optical rotation provides a bulk measurement of enantiomeric excess and does not provide information on the specific site of racemization within a peptide, it is a valuable and straightforward technique for verifying the stereochemical integrity of the initial building blocks. thieme-connect.de Any significant deviation from the expected specific rotation value for this compound could indicate racemization or the presence of chiral impurities.

Analytical Method Principle Application in this compound Synthesis
Reversed-Phase HPLC (RP-HPLC) Separation of diastereomers based on differences in hydrophobicity. researchgate.net To separate and quantify the desired peptide from any diastereomeric impurities formed during synthesis. researchgate.net
Chiral HPLC Separation of enantiomers using a chiral stationary phase or by derivatization with a chiral reagent. cat-online.comsigmaaldrich.com To determine the enantiomeric purity of the starting this compound or the constituent amino acids after peptide hydrolysis. acs.orgnih.gov
Optical Rotation Measurement of the rotation of plane-polarized light by a chiral substance. glentham.com To assess the bulk stereochemical purity of the this compound starting material. thieme-connect.de

Fmoc Ile Opfp in Solid Phase Peptide Synthesis Spps Methodologies

Integration of Fmoc-Ile-OPfp into Fmoc/tBu SPPS Protocols

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a cornerstone of modern SPPS due to its orthogonal protection scheme, which allows for selective removal of protecting groups under mild conditions. In this methodology, the α-amino group of an amino acid is protected by the base-labile Fmoc group, while side-chain functional groups are protected by acid-labile tert-butyl (tBu) or related groups. This compound fits seamlessly into this framework as a pre-activated derivative of Fmoc-protected isoleucine. Pentafluorophenyl (OPfp) esters are recognized as highly effective activated amino acid derivatives for Fmoc SPPS, offering a balance of stability and reactivity. Their integration into standard Fmoc/tBu protocols involves straightforward dissolution and addition to the resin-bound peptide chain, facilitating efficient amide bond formation with minimal risk of epimerization due to the absence of added bases during the coupling step. sigmaaldrich-jp.combachem.comnih.gov

Coupling Procedures and Optimization in SPPS

The coupling of amino acids is a critical step in SPPS, requiring efficient activation of the carboxyl group to form a peptide bond with the free N-terminus of the resin-bound peptide. This compound serves as a pre-activated amino acid derivative, simplifying this process.

Manual Solid-Phase Synthesis Techniques

In manual SPPS, this compound can be readily incorporated using standard laboratory glassware. The general procedure involves swelling the resin in a suitable solvent, typically N,N-dimethylformamide (DMF), followed by the removal of the Fmoc protecting group from the preceding amino acid. The Fmoc-protected amino acid, such as this compound, is then dissolved in DMF, often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure to enhance reactivity, and added directly to the resin. The reaction mixture is agitated to ensure complete coupling. After the coupling reaction, the resin is thoroughly washed to remove excess reagents and byproducts. sigmaaldrich-jp.compeptide.com

Automated SPPS Systems Utilizing this compound

This compound is particularly well-suited for use in automated peptide synthesizers. Its stability and high reactivity allow for its routine incorporation in fully automated SPPS workflows. These systems precisely control the deprotection, washing, and coupling steps, ensuring reproducibility and efficiency. Advanced automated synthesizers can even monitor deprotection reactions and adjust timings to guarantee complete conversions. Furthermore, innovative techniques such as laser printing have been developed to deliver Fmoc-amino acid-OPfp esters embedded in toner particles to specific locations on a solid support for combinatorial synthesis. bachem.comresearchgate.netresearchgate.netbachem.com

Monitoring Coupling Efficiency (e.g., Kaiser Test, Bromophenol Blue)

Effective monitoring of coupling reactions is essential to prevent the formation of deletion sequences and ensure high-quality peptides. Several colorimetric tests are employed for this purpose.

Kaiser Test: This ninhydrin-based test detects the presence of free primary amines, indicating incomplete coupling. While sensitive, it is not reliable for secondary amines and can yield false positives if the Fmoc group is partially removed due to excessive heating. peptide.comiris-biotech.deijrps.com

Bromophenol Blue Test: This method is particularly advantageous when using OPfp esters. Bromophenol blue acts as an acid-base indicator, forming a colored complex with free amines on the resin. As the coupling reaction progresses, the color fades, allowing for real-time, visual monitoring of amide bond formation. This makes OPfp esters ideal for techniques like SPOT synthesis where simultaneous monitoring of multiple couplings is required. sigmaaldrich-jp.comsigmaaldrich.com

UV Spectroscopy: The Fmoc deprotection step releases a dibenzofulvene byproduct, which possesses strong UV absorption properties. Monitoring this absorbance can provide a quantitative measure of the deprotection efficiency, indirectly confirming readiness for the subsequent coupling step. nih.goviris-biotech.dechempep.com

Table 1: Common Coupling Monitoring Tests in Fmoc SPPS

Test NamePrincipleApplicability to this compound CouplingAdvantagesLimitations
Kaiser Test Ninhydrin reaction with free primary amines.Yes (to detect unreacted amines)Sensitive, qualitative detection of primary amines.Not reliable for secondary amines; potential false positives with heating.
Bromophenol Blue Acid-base indicator forming colored ion-pair with free amines.Yes (especially with OPfp esters)Real-time monitoring of amide bond formation; ideal for SPOT synthesis.Primarily detects basic amino groups.
UV Spectroscopy Monitors release of dibenzofulvene during Fmoc deprotection.Indirectly (monitors preceding deprotection)Quantitative, enables online monitoring of deprotection.Not a direct measure of coupling efficiency itself.

Deprotection Strategies for Fmoc Group Removal

The Fmoc group is a base-labile protecting group, meaning it is efficiently removed under mild basic conditions. This selective removal is crucial for exposing the N-terminus for the next amino acid coupling.

Use of Piperidine (B6355638) and its Derivatives

The most common reagent for Fmoc group removal in Fmoc SPPS is piperidine, typically used as a 20% solution in DMF. This treatment rapidly cleaves the Fmoc group via a base-induced β-elimination mechanism, releasing dibenzofulvene and carbon dioxide. Piperidine not only facilitates the deprotection but also scavenges the reactive dibenzofulvene byproduct, forming a stable adduct and preventing it from reattaching to the newly liberated amine or causing other side reactions. The reaction is generally fast, with the Fmoc group having an approximate half-life of seconds in a 20% piperidine solution. iris-biotech.dechempep.comwikipedia.orgwalisongo.ac.idpeptide.com

Compound Information

Table 2: Properties of this compound

PropertyValueSource
CAS Number86060-89-1 sigmaaldrich.comsigmaaldrich.compeptide.com
Molecular FormulaCHFNO sigmaaldrich.compeptide.com
Molecular Weight519.46 sigmaaldrich.com
AppearanceWhite to slight yellow to beige powder sigmaaldrich.com
Purity (Assay)≥98.0% (HPLC) sigmaaldrich.com
Storage Temperature15-25°C sigmaaldrich.com

Premature Fmoc Cleavage and Mitigation

The Fmoc group, a base-labile protecting group, is essential for controlled peptide synthesis. Its removal is typically achieved using a mild base, such as piperidine in dimethylformamide (DMF) chempep.comamericanpeptidesociety.org. However, under certain conditions, the Fmoc group can be cleaved prematurely, leading to incomplete or incorrect peptide sequences. Premature Fmoc cleavage can occur if the peptide resin is exposed to basic conditions beyond the intended deprotection step, or during very slow coupling reactions where the liberated amino group might interact with the Fmoc group chempep.com. Degradation of solvents like DMF or NMP can also release byproducts, such as dimethylamine (B145610) or methylamine, which can induce premature Fmoc deprotection mesalabs.com.

Mitigation strategies include careful control of reaction conditions, ensuring that the base used for Fmoc removal is promptly washed away, and using high-quality solvents to prevent degradation chempep.commesalabs.com. The use of N-silylation at the coupling site has also been suggested to prevent premature Fmoc cleavage and enhance coupling efficiency chempep.com.

Cleavage of Peptides from Solid Support

Once the peptide chain is fully assembled on the solid support, the final step involves cleaving the synthesized peptide from the resin and simultaneously removing any remaining side-chain protecting groups. This is typically accomplished using strong acidic conditions, most commonly trifluoroacetic acid (TFA) sigmaaldrich.commtoz-biolabs.combachem.com.

Cleavage Cocktails and Scavengers

During TFA-mediated cleavage, highly reactive carbocations are generated from the protecting groups and the resin linker. These carbocations can react with nucleophilic amino acid side chains (e.g., Trp, Met, Tyr, Cys), leading to unwanted modifications and side products sigmaaldrich.comthermofisher.com. To prevent this, scavengers are added to the cleavage cocktail. Common scavengers include water, triisopropylsilane (B1312306) (TIS), dithiothreitol (B142953) (DTT), thioanisole, and ethanedithiol (EDT) chempep.comsigmaaldrich.comthermofisher.com. For instance, TIS is effective in quenching carbocations, particularly for residues like Arg and Trp chempep.com. EDT and DTE are recommended for peptides containing sensitive amino acids like Met and Cys chempep.com. A widely used cleavage cocktail, known as Reagent K, consists of TFA, water, phenol, thioanisole, and EDT chempep.com. However, with the advent of more stable protecting groups and resins, simpler cocktails like TFA/TIS/water (95:2.5:2.5) may suffice for many sequences sigmaaldrich.com.

Minimizing Side Reactions During Cleavage

Minimizing side reactions during cleavage is crucial for obtaining pure peptides. Common side reactions include alkylation, acylation, oxidation, and aspartimide formation chempep.comiris-biotech.depeptide.com. The choice of scavengers plays a significant role; for example, sulfur-containing scavengers are recommended for Met and Cys residues chempep.com. Thioanisole, while a scavenger, has been suggested to potentially participate in the premature cleavage of certain protecting groups from Cys chempep.com. Silane derivatives like TIS are effective scavengers and can replace malodorous thiols chempep.com. Careful control of cleavage time, typically 1-2 hours, is also important, as prolonged exposure to TFA can lead to peptide degradation or modification, even with scavengers present thermofisher.com. For peptides containing sensitive residues like Trp, Met, and Cys, specific scavengers and conditions are often employed. For example, the presence of TIS can help prevent side reactions with Trp, although care must be taken as silanes can sometimes cause reduction of indoles peptide.com.

Considerations for Peptide Chain Elongation

Peptide chain elongation is the iterative process of adding amino acids to the growing peptide chain. This compound, as an activated Fmoc-amino acid, is directly involved in this process.

Segment Condensation using this compound-containing Fragments

For the synthesis of longer or more complex peptides, segment condensation strategies are employed. This involves synthesizing shorter peptide fragments, which may incorporate this compound during their synthesis, and then coupling these fragments together. This approach can accelerate the synthesis of long peptides and potentially reduce issues like aggregation or racemization that can occur during stepwise elongation of very long chains nih.govacs.org. This compound could be part of a pre-synthesized fragment that is then coupled to another fragment or to a growing peptide chain. The use of pre-formed activated esters like OPfp is beneficial for fragment condensation as it can lead to efficient coupling with reduced racemization, particularly when the C-terminal amino acid of the fragment is prone to epimerization google.comsigmaaldrich-jp.com.

Fmoc Ile Opfp in Solution Phase Peptide Synthesis Lpps Methodologies

Solution-Phase Coupling with Fmoc-Ile-OPfp

Liquid-Phase Peptide Synthesis (LPPS) involves building peptide chains entirely in solution, utilizing protected amino acids and coupling reagents. This compound, as a pentafluorophenyl (PFP) ester, serves as an activated amino acid derivative that readily reacts with the free amine terminus of a growing peptide chain to form an amide (peptide) bond niscpr.res.inwikipedia.org. PFP esters are recognized for their utility in peptide synthesis due to their reactivity and relative stability against spontaneous hydrolysis compared to other active esters niscpr.res.inwikipedia.org.

The coupling reaction with this compound typically involves reacting the activated ester with the N-terminus of a peptide fragment in the presence of a base, such as N-ethyldiisopropylamine (DIPEA) or N-methylmorpholine (NMM) niscpr.res.inrsc.org. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) can sometimes be employed to enhance coupling efficiency and minimize racemization, although they are not always necessary niscpr.res.ingoogle.comresearchgate.net. Research has demonstrated that couplings using Fmoc-amino acid pentafluorophenyl esters, including this compound, can be remarkably fast, with reactions often completing within seconds to a few minutes niscpr.res.in. This rapid coupling is attributed to the inherent reactivity of the pentafluorophenyl ester group, which acts as a good leaving group during the nucleophilic attack by the amine niscpr.res.inwikipedia.org. Furthermore, the use of microwave irradiation has been shown to further accelerate these coupling reactions, significantly reducing synthesis times niscpr.res.in. The process can yield peptide acids or peptide esters, depending on the nature of the C-terminal residue of the growing chain niscpr.res.in.

Purification and Isolation of Products

Following the coupling reaction in LPPS, the purification and isolation of the synthesized peptide products are critical steps. In LPPS, the peptide chain is often synthesized while attached to a soluble tag, which aids in separating the desired product from excess reagents and by-products through methods like precipitation, filtration, or extraction rsc.orgmdpi.combachem.com.

Typical work-up procedures for peptides synthesized using activated esters like this compound can involve a series of steps. After the coupling reaction, the mixture might be subjected to solvent evaporation. Subsequently, the residue can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with aqueous solutions, such as dilute acids (e.g., KHSO4) to neutralize bases, saturated sodium bicarbonate to remove acidic by-products, and brine to remove residual water niscpr.res.indokumen.pub. Diethyl ether is often used to precipitate the peptide product, which is then collected by filtration dokumen.pubsigmaaldrich.com. Alternatively, acetonitrile (B52724) can be used as a precipitating agent rsc.orgmdpi.com. While chromatographic purification might be employed for higher purity, many LPPS strategies aim for simpler isolation methods to reduce complexity and cost rsc.orgbachem.comadvancedchemtech.com. The efficiency of these isolation techniques can lead to products with good to high purity, with some studies reporting purities exceeding 95% after appropriate work-up rsc.orgmdpi.comdokumen.pub. It is important to manage by-products from the Fmoc deprotection step, such as dibenzofulvene, which may require specific scavenging or removal procedures mdpi.comcsic.es.

Comparative Analysis of SPPS vs. LPPS with this compound

Key Comparative Aspects:

FeatureSolid-Phase Peptide Synthesis (SPPS)Liquid-Phase Peptide Synthesis (LPPS)
Mechanism Peptide chain grows attached to an insoluble solid support (resin) advancedchemtech.comamericanpeptidesociety.org.Peptide chain grows entirely in solution, often utilizing soluble tags for separation rsc.orgbachem.comadvancedchemtech.comamericanpeptidesociety.org.
Coupling Agent Fmoc-amino acids are activated in situ or pre-activated and coupled to the resin-bound peptide researchgate.net.Activated Fmoc-amino acid derivatives, such as this compound, are used directly for coupling niscpr.res.ingoogle.comresearchgate.net.
Speed Generally efficient due to easy washing, but overall synthesis time can be lengthy for long peptides advancedchemtech.comamericanpeptidesociety.org.Coupling steps with activated esters like this compound can be very fast (seconds to minutes) niscpr.res.in.
Yield & Purity Typically higher yields and purity due to efficient washing and removal of by-products advancedchemtech.comamericanpeptidesociety.org.Can have lower yields and purity compared to SPPS, often requiring more purification steps advancedchemtech.comamericanpeptidesociety.org.
Purification Simpler intermediate purification via washing the resin advancedchemtech.comamericanpeptidesociety.org. Final cleavage and purification required.Requires more complex purification steps like extraction and chromatography, though precipitation is used rsc.orgbachem.comdokumen.pubadvancedchemtech.com.
Solvent Usage Can be solvent-intensive due to extensive washing steps bachem.com.Generally requires less solvent, making it more sustainable bachem.com.
Scalability Can be limited by resin loading capacity for very large-scale production americanpeptidesociety.org.More amenable to large-scale industrial production bachem.comamericanpeptidesociety.org.
Automation Highly automatable, making it suitable for high-throughput synthesis advancedchemtech.comamericanpeptidesociety.org.Automation is possible but can be more complex than SPPS bachem.comamericanpeptidesociety.org.

In SPPS, Fmoc-protected amino acids are coupled sequentially to a resin-bound peptide chain. The Fmoc group is removed after each coupling step, and the resin is washed thoroughly to eliminate excess reagents and by-products, contributing to higher purity advancedchemtech.comresearchgate.net. This compound, as an activated ester, could theoretically be used in SPPS if pre-activated or as a source for in situ activation, though standard Fmoc-amino acids are more commonly employed directly with coupling reagents like HATU or HBTU google.comresearchgate.netresearchgate.net.

Compound List:

this compound (N-Fmoc-L-isoleucine pentafluorophenyl ester)

Advanced Applications and Research Directions of Fmoc Ile Opfp

Peptide Array Synthesis

Peptide arrays are powerful tools for screening a vast number of peptide sequences for various biological activities, such as identifying enzyme substrates or mapping protein binding sites. nih.gov Fmoc-Ile-OPfp and other analogous Fmoc-amino acid-OPfp esters are frequently used in these high-throughput synthesis methods due to their stability and efficient coupling. beilstein-journals.orgresearchgate.net

On-chip peptide synthesis allows for the creation of high-density peptide microarrays directly on a solid support, such as a glass slide. researchgate.netuni-heidelberg.de This technology achieves high diversity with low reagent consumption. researchgate.net In a typical OCPS cycle using Fmoc chemistry, Fmoc-amino acid pentafluorophenyl esters, including this compound, are delivered to specific sites on an amino-functionalized chip. researchgate.netacs.org The OPfp ester facilitates efficient coupling to the free amino groups on the surface. uni-heidelberg.de Following the coupling reaction, any unreacted amino groups are capped (e.g., with acetic anhydride), and the Fmoc protecting group is removed with a base like piperidine (B6355638) to allow for the next coupling cycle. researchgate.netresearchgate.net This process is repeated to build the desired peptide sequences at each defined location on the array. acs.orgresearchgate.net The use of this compound has been explicitly documented in the manual synthesis of peptide epitopes on glass substrates for immunoassay applications. researchgate.net

A novel approach to creating high-density peptide arrays involves a particle-based Merrifield synthesis, which can be facilitated by a laser printer. nih.govresearchgate.netmedsci.org In this method, Fmoc-amino acid-OPfp esters, including this compound, are embedded within toner-like microparticles. researchgate.netresearchgate.netuni-heidelberg.de A laser printer then precisely deposits these particles onto a solid support, such as a polymer-coated glass slide. uni-heidelberg.deresearchgate.netmedsci.org

The synthesis cycle involves the following key steps:

Deposition : The laser printer delivers the amino acid-containing particles to specific locations on the support. researchgate.net

Coupling : The support is heated, which melts the particles and releases the this compound, allowing it to diffuse and couple with the free amino groups on the surface. researchgate.netmedsci.orgresearchgate.net

Washing : Excess monomers and residual toner material are washed away. researchgate.netresearchgate.net

Deprotection : The Fmoc group is removed using a piperidine solution, preparing the peptide for the next coupling cycle. researchgate.netresearchgate.net

This method allows for the combinatorial synthesis of a vast number of peptides. researchgate.net Although the repetitive coupling yield was determined to be around 90%, which is lower than standard Fmoc synthesis, the integrity of the resulting peptides has been confirmed by mass spectrometry. researchgate.net The technique has been used to produce arrays with up to 40,000 different peptides per square centimeter. uni-heidelberg.de

Step Description Reagents/Conditions Reference
Particle Preparation Fmoc-amino acid-OPfp esters are embedded into toner particles.This compound, toner polymer researchgate.net, researchgate.net
Printing A laser printer deposits the particles at defined locations on a solid support.Amino-derivatized glass slide medsci.org, researchgate.net
Coupling Reaction Particles are melted by heat, releasing the activated amino acid for coupling.Heat researchgate.net, researchgate.net
Washing Excess reagents are washed away.N,N-dimethylformamide (DMF) researchgate.net
Capping Remaining free amino groups are blocked.10% acetic anhydride (B1165640) in DMF researchgate.net
Fmoc Deprotection The Fmoc protecting group is removed to allow the next cycle.20% piperidine in DMF researchgate.net, researchgate.net

Incorporation of Modified and Unnatural Amino Acids

The functional diversity of peptides can be greatly expanded by incorporating amino acids that are not among the 20 common proteinogenic ones. researchgate.net this compound is part of the broader Fmoc-amino acid-OPfp toolkit that facilitates the synthesis of peptides containing such modifications, including D-amino acids, glycosylated residues, and phosphorylated residues. The mild, base-labile nature of the Fmoc group is crucial for preserving sensitive modifications during synthesis. nih.govwikipedia.org

The incorporation of D-amino acids, such as D-isoleucine, into peptide sequences is a key strategy in peptide engineering. chempep.com These unnatural stereoisomers can significantly enhance a peptide's resistance to proteolytic degradation by enzymes, thereby increasing its stability and in vivo half-life. chempep.com The presence of a D-amino acid can also modulate the peptide's secondary structure and conformation, which can influence its binding affinity and biological activity. chempep.com

Fmoc-D-Ile-OH is the precursor for synthesizing the corresponding activated ester, Fmoc-D-Ile-OPfp. This activated form can then be used in solid-phase peptide synthesis (SPPS) to incorporate D-isoleucine into a growing peptide chain. chempep.com The use of Fmoc-protected D-amino acids is essential for creating peptidomimetics, enzyme inhibitors, and antimicrobial peptides with improved pharmacokinetic properties. chempep.com

Derivative Configuration Key Application in Peptide Engineering Reference
Fmoc-L-Ile-OPfp L-IsoleucineStandard building block for natural peptide sequences. peptide.com
Fmoc-D-Ile-OH D-IsoleucineEnhances proteolytic resistance, modulates secondary structure, improves bioavailability. chempep.com

Glycosylation is a critical post-translational modification that affects protein folding, stability, and function. thieme-connect.de The chemical synthesis of glycopeptides, which contain covalently attached carbohydrate moieties, is a complex task. The Fmoc/tBu strategy is generally preferred for glycopeptide synthesis because the mild basic conditions used for Fmoc group removal are less likely to damage the acid-sensitive glycosidic bonds compared to the harsh acidic conditions of Boc-based synthesis. nih.gov

Research has demonstrated the synthesis of glycosylated amino acid building blocks activated as pentafluorophenyl esters (OPfp). nih.gov For instance, glycosylated serine and threonine derivatives, such as Nα-Fmoc-Ser[Ac4-β-D-Galp-(1-->3)-Ac2-α-D-GalN3p]-OPfp, have been synthesized and used directly in solid-phase synthesis to create complex, multiply glycosylated mucin peptides. nih.gov This building block approach, where the sugar is attached to the amino acid before its incorporation into the peptide, is a versatile strategy. thieme-connect.de While not specific to isoleucine, this methodology establishes that Fmoc-amino acid-OPfp reagents are highly effective for assembling glycopeptides. The use of an activated building block like this compound would be essential for incorporating isoleucine residues within such a glycopeptide sequence.

Peptide phosphorylation is a key regulatory mechanism in numerous cellular processes. nih.gov The synthesis of phosphopeptides for research purposes often requires the incorporation of protected phosphoamino acids. The use of pentafluorophenyl esters of Fmoc-protected amino acids is a documented method in this field. nih.govthieme-connect.de

In one strategy, caged O-phosphorothioyl amino acids (analogs of phosphoserine, -threonine, and -tyrosine) were successfully incorporated into peptides using Fmoc-based solid-phase synthesis. nih.gov These building blocks were activated as their pentafluorophenyl (Pfp) esters, which proved to be an effective method for their incorporation into the peptide sequence. nih.gov This demonstrates the utility of the OPfp activation strategy for creating peptides with specialized, non-natural phosphate-containing groups, highlighting the potential role of reagents like this compound in constructing phosphopeptide sequences that require an adjacent isoleucine residue.

Synthesis of Complex Peptide Structures

The pentafluorophenyl (Pfp) ester of Fmoc-isoleucine (this compound) is a highly activated form of the amino acid, making it a valuable reagent in the synthesis of intricate peptide architectures. Its high reactivity facilitates efficient peptide bond formation, which is crucial when dealing with sterically hindered amino acids or complex, multi-step synthetic procedures on a solid support.

Cyclic Peptides

This compound is instrumental in the solid-phase synthesis of linear peptide precursors that are subsequently cyclized to form cyclic peptides. imperial.ac.uk These structures are of significant interest in drug discovery due to their enhanced stability and constrained conformation, which can lead to improved receptor selectivity and bioavailability.

In one notable study, Fmoc-L-Ile-OPfp was utilized in the automated solid-phase synthesis of a 21-residue peptide corresponding to a loop region of human immunoglobulin E. imperial.ac.uk The synthesis employed an Fmoc-Pfp/Dhbt-activated ester strategy, where Fmoc-L-Ile-OPfp was one of the amino acid derivatives used in the automated coupling cycles to construct the linear peptide chain on a resin. imperial.ac.uk Following the assembly of the linear sequence, the peptide was cyclized "on-resin" to create a 65-membered ring structure. imperial.ac.uk The use of highly reactive Pfp esters like Fmoc-L-Ile-OPfp is advantageous in ensuring high coupling efficiency at each step, which is critical for the successful synthesis of the long linear precursor required for macrocyclization. imperial.ac.uk

The general strategy for synthesizing such cyclic peptides involves:

Stepwise assembly of the linear peptide on a solid support using Fmoc-protected amino acids, including activated esters like this compound. imperial.ac.uknih.gov

Cleavage of the peptide from the resin while keeping the side-chain protecting groups intact.

Solution-phase cyclization of the linear peptide. nih.gov

Removal of the side-chain protecting groups and purification of the final cyclic peptide. nih.gov

This approach has been successfully applied to the synthesis of various disulfide-rich cyclic peptides, which are promising scaffolds for drug development. nih.gov

Peptide-Metal Conjugates

The incorporation of metal-chelating moieties into peptides can yield novel structures with unique properties for applications in diagnostics, therapeutics, and catalysis. The synthesis of these peptide-metal conjugates often relies on standard solid-phase peptide synthesis (SPPS) techniques where Fmoc/OPfp-derivatized amino acids can be employed. uni-regensburg.de

While direct examples detailing the use of this compound in this specific context are not prevalent, the established synthetic routes for peptide-metal conjugates are compatible with its use. For instance, a peptide sequence can be assembled using Fmoc/OPfp-derivatized amino acids, and a metal-binding ligand can be attached to the N-terminus or a side chain of an amino acid within the sequence. uni-regensburg.dethieme-connect.de In one synthetic scheme, a peptide sequence was synthesized on a photolabile linker using Fmoc/OPfp-derivatized amino acids activated with Dhbt-OH. uni-regensburg.de Subsequently, a platinum(II) biomarker was attached to the N-terminus of the resin-bound peptide. uni-regensburg.de The stability and high reactivity of this compound make it a suitable candidate for incorporation into such peptide chains before the introduction of the metal complex.

Development of Novel Peptide Therapeutics

This compound and its parent compound, Fmoc-Ile-OH, are fundamental building blocks in the synthesis of a wide array of peptide-based therapeutic agents. The isoleucine residue itself can be critical for biological activity, and its incorporation via a stable and reactive derivative is key to the successful development of these molecules.

Antimicrobial Peptides (AMPs)

Antimicrobial peptides (AMPs) are a class of peptides being investigated as potential alternatives to conventional antibiotics due to the rise of antimicrobial resistance. mdpi.com The synthesis of AMPs and their analogs frequently utilizes Fmoc-based SPPS. mdpi.commdpi.com The incorporation of specific amino acids, such as isoleucine, can be crucial for the peptide's antimicrobial efficacy and selectivity.

In the development of novel AMPs, researchers often create libraries of peptide analogs to screen for enhanced activity or reduced toxicity. mdpi.com For example, new analogs of the antimicrobial peptide aurein (B1252700) 1.2 were synthesized using the Fmoc strategy to explore the impact of non-proteinogenic amino acids on its biological function. mdpi.com While this study focused on replacing lysine (B10760008) residues, the synthesis of the parent peptide and its analogs containing isoleucine would rely on derivatives like Fmoc-Ile-OH or its activated esters.

Furthermore, the incorporation of D-amino acids, such as D-isoleucine from Fmoc-D-Ile-OH, is a common strategy to enhance the stability of AMPs against proteolytic degradation by bacterial proteases, thereby increasing their therapeutic potential. chempep.com

Peptide TypeSynthetic StrategyRole of Isoleucine Derivative
Aurein 1.2 AnalogsFmoc-based SPPSIntegral component of the natural peptide sequence, incorporated via its Fmoc-protected form. mdpi.com
D-amino acid substituted AMPsFmoc-based SPPSFmoc-D-Ile-OH is used to introduce D-isoleucine, enhancing peptide stability against enzymatic degradation. chempep.com

Neuropeptides and Hormone Analogs

For example, the chemical synthesis of crustacean hyperglycemic hormone (cHH) analogues, which are complex peptides with multiple disulfide bridges, was achieved through a combination of SPPS using Fmoc/tBu chemistry and native chemical ligation. plos.org The sequence of these hormones contains a very hydrophobic C-terminal region with a high content of Leu, Ile, and Val residues, making the synthesis challenging due to potential poor coupling and Fmoc-deprotection. plos.org The use of highly reactive amino acid derivatives is beneficial in overcoming these synthetic hurdles.

In another example, the synthesis of motilin antagonists was carried out using an Nα-Fmoc group strategy, where amino acids were coupled as their pentafluorophenyl (Pfp) esters in the presence of HOBt. acs.org These antagonists were then evaluated for their ability to bind to the motilin receptor.

Therapeutic TargetPeptide AnalogSynthetic Detail
Motilin ReceptorMotilin AntagonistsSynthesized via SPPS using Nα-Fmoc amino acid Pfp esters. acs.org
cHH ReceptorcHH IsoformsSynthesized via Fmoc/tBu SPPS; the sequence contains multiple isoleucine residues in a challenging hydrophobic region. plos.org
PTH ReceptorParathyroid Hormone (PTH) AnalogsReplacing the C-terminus with an amide, a modification made possible through SPPS, can increase activity. nih.gov

Receptor Binding Studies

The synthesis of peptides for receptor binding studies requires high purity and chemical fidelity to ensure that the observed binding affinity is truly representative of the designed molecule. This compound, by facilitating efficient and clean coupling reactions, contributes to the successful synthesis of such peptides. The isoleucine side chain itself is often important for ligand binding to proteins and receptors. peptide.com

In the development of motilin antagonists, for instance, the synthesized cyclic peptides, which were assembled using Fmoc-amino acid Pfp esters, were subsequently used in a motilin receptor binding assay to determine their affinity. acs.org Similarly, peptides designed to study ligand-receptor interactions for G-protein coupled receptors (GPCRs), such as neurotensin (B549771) and enkephalin analogs, are synthesized using Fmoc-SPPS. nih.gov The ability to create a diverse range of analogs, including those with modifications at or near isoleucine residues, allows for detailed structure-activity relationship (SAR) studies, which are crucial for understanding receptor binding.

Automation and High-Throughput Synthesis

The pentafluorophenyl (OPfp) ester of N-Fmoc-L-isoleucine (this compound) is a valuable reagent in the advancement of automated and high-throughput peptide synthesis. Its activated nature facilitates efficient peptide bond formation under the mild conditions characteristic of Fmoc solid-phase peptide synthesis (SPPS), making it suitable for sophisticated, modern synthetic platforms. These platforms are designed to accelerate the discovery process in proteomics, drug development, and diagnostics by enabling the rapid and parallel synthesis of large numbers of peptides.

Automated Parallel Peptide Synthesizers

Automated parallel peptide synthesizers are designed to produce multiple, unique peptides simultaneously. nih.gov These systems leverage the principles of Fmoc chemistry, where the temporary Nα-Fmoc protecting group is removed under mild basic conditions, typically with piperidine in DMF. nih.gov The subsequent coupling of the next Fmoc-protected amino acid is a critical step, and the use of activated amino acid derivatives is essential for driving the reaction to completion.

Fmoc-amino acid-OPfp esters, including this compound, serve as activated building blocks in these processes. medsci.orgnih.gov While isoleucine is known to be a sterically hindered amino acid, which can lead to slower coupling reactions, the use of the highly reactive OPfp ester helps to overcome this challenge, ensuring efficient acylation of the free N-terminal amine of the growing peptide chain. spbu.ru

Synthesizers like the Syro I are capable of performing parallel synthesis in multiple reaction vessels, often with options for heating to further accelerate coupling times and improve the purity of difficult sequences. italianpeptidesociety.it The process in such a synthesizer is fully automated, from the deprotection and washing steps to the coupling of successive amino acids. italianpeptidesociety.it The delivery of reagents, including solutions of Fmoc-amino acid derivatives like this compound, is precisely controlled, allowing for the creation of extensive peptide libraries with minimal manual intervention. nih.gov

FeatureDescriptionRelevance of this compound
Platform Syro I Automated Parallel Peptide Synthesizer italianpeptidesociety.itCan utilize pre-activated amino acids like this compound to ensure efficient coupling, especially for hindered residues.
Chemistry Nα-Fmoc Solid-Phase Peptide Synthesis (SPPS) nih.govitalianpeptidesociety.itThis compound is fully compatible with the standard Fmoc deprotection and coupling cycle. nih.gov
Capacity Parallel synthesis of multiple peptides (e.g., 96 peptides on an APEX 396) nih.govEnables high-throughput synthesis of peptide libraries incorporating isoleucine.
Process Control Automated delivery of reagents, washing, and deprotection steps nih.govitalianpeptidesociety.itThe stability and reactivity of this compound are suitable for the automated, sequential addition required in these systems.
Advantage Increased throughput, reduced synthesis time, and improved purity for complex peptides italianpeptidesociety.itThe activated OPfp ester of isoleucine helps to drive difficult coupling reactions to completion, contributing to higher purity of the final peptides. spbu.ru

Microarray Technology

Peptide microarrays are powerful tools for studying protein-protein interactions, mapping epitopes, and screening for enzyme activity on a massive scale. ubc.ca A key method for producing these arrays is the direct, in-situ (or on-chip) synthesis of peptides onto a solid support, such as a glass slide. researchgate.netresearchgate.net this compound is explicitly used in advanced, high-throughput versions of this technology that employ novel delivery systems. researchgate.netresearchgate.net

One such innovative approach is the use of a "peptide laser printer" for the combinatorial synthesis of peptide arrays. researchgate.net This method utilizes toner particles embedded with Fmoc-amino acid-OPfp esters. medsci.orgnih.govresearchgate.net In a specific application, toner containing this compound was printed onto a derivatized glass slide. researchgate.net The process involves the following key steps:

A laser printer precisely delivers the toner particles to defined locations on the support. researchgate.net

The slide is heated, which melts the particles and releases the this compound, allowing it to diffuse and couple with the free amino groups on the surface. nih.govresearchgate.net

Excess reagents are washed away. researchgate.net

The Fmoc protecting group is removed to prepare for the next coupling cycle. nih.govresearchgate.net

This particle-based Merrifield synthesis allows for the generation of high-density peptide arrays. researchgate.net The stability of Fmoc-amino acid-OPfp esters is a significant advantage for this type of technology, as they can be stored in toner cartridges at room temperature with minimal degradation. acs.org

Microfluidic printing is another technique used for the combinatorial synthesis of peptide microarrays. acs.orgnih.gov These platforms use standard Fmoc chemistry to build peptide sequences on functionalized surfaces. nih.gov By dispensing nanoliter volumes of activated amino acid solutions, such as this compound, into specific sites, these systems can create high-density arrays with minimal reagent consumption. nih.gov

Synthesis TechniquePrincipleRole of this compound
Laser Printing Synthesis A laser printer delivers toner particles containing Fmoc-amino acid-OPfp esters to specific spots on a solid support. medsci.orgresearchgate.net Heat is used to melt the toner and initiate the coupling reaction. researchgate.netThis compound is used as a representative activated amino acid "toner" to be printed for the synthesis of specific peptide sequences. researchgate.net
Microfluidic Impact Printing An inkjet-based method dispenses nanoliter volumes of activated Fmoc-amino acid solutions onto a micro-functionalized surface to build peptide sequences. acs.orgAs a stable Fmoc-amino acid pentafluorophenyl ester, it is suitable for use in the printing cartridges, enabling the incorporation of isoleucine into microarray libraries. acs.org
Microfluidic Print-to-Synthesis (MPS) Utilizes standard Fmoc chemistry on a microdisc array, where microfluidic cartridges dispense reagents for coupling reactions. nih.govCompatible with the standard Fmoc chemistry employed, allowing for its use as a building block in the synthesis of custom peptide libraries. nih.gov

Analytical and Characterization Techniques in Fmoc Ile Opfp Research

Spectrophotometric Monitoring of Reactions (e.g., UV Spectroscopy)

Spectrophotometry, particularly UV-Vis spectroscopy, is a valuable tool for monitoring the progress of reactions involving Fmoc-protected compounds like Fmoc-Ile-OPfp. The fluorenylmethoxycarbonyl (Fmoc) group possesses a distinct chromophore that absorbs strongly in the ultraviolet region of the electromagnetic spectrum.

This property is extensively utilized in solid-phase peptide synthesis (SPPS). During the synthesis cycle, the Fmoc protecting group is cleaved from the N-terminus of the growing peptide chain. The released dibenzofulvene-piperidine adduct has a characteristic maximum absorbance, which can be measured to quantify the completion of the deprotection step. While this monitoring is more common for the Fmoc group on a peptide, the principle of UV absorbance is also fundamental to the detection of this compound itself during chromatographic analysis. For instance, in HPLC analysis, a UV detector is set to a specific wavelength, often around 214 nm, to detect the peptide bonds and other chromophores, or higher wavelengths where the Fmoc group absorbs, allowing for its quantification and purity assessment. rsc.org

Mass Spectrometry (MS) for Product Characterization

Mass spectrometry is an indispensable technique for the characterization of this compound, providing a precise determination of its molecular weight. This confirms the successful synthesis of the target molecule by verifying that its mass-to-charge ratio (m/z) corresponds to its calculated molecular formula (C₂₇H₂₂F₅NO₄). peptide.com MS is considered a "top-down" approach where the intact molecule is analyzed, providing direct evidence of its identity. nih.gov It is a highly sensitive method that can detect minute quantities of the compound.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique well-suited for analyzing molecules like this compound, which can be thermally fragile. researchgate.net In this method, the analyte is co-crystallized with a matrix material that strongly absorbs laser energy. mdpi.com A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules with minimal fragmentation. nih.gov

The ions are then accelerated into a flight tube, and their time-of-flight to the detector is measured, which is proportional to their mass-to-charge ratio. This technique is particularly useful for obtaining the molecular weight of the intact this compound with high accuracy. The choice of matrix is critical for successful analysis and can influence ion yield and sensitivity. mdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS or ES-MS) is another soft ionization technique frequently used for the analysis of Fmoc-amino acids and peptides. nih.gov It is especially powerful when coupled with liquid chromatography (LC-MS). rsc.org In ESI, a solution of the analyte is passed through a highly charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions of the analyte are ejected into the gas phase. nih.gov

A key feature of ESI is its ability to produce multiply charged ions, which allows for the analysis of high-mass compounds on mass analyzers with a limited m/z range. nih.gov For a compound like this compound, it typically produces a singly charged protonated molecule [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. researchgate.net This technique provides a highly accurate mass determination and can be used to confirm the identity and purity of the product. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of organic molecules, including this compound. mmu.ac.uk NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. core.ac.uk

By analyzing the ¹H NMR and ¹³C NMR spectra, chemists can confirm the presence of all constituent parts of the molecule: the isoleucine side chain, the Fmoc protecting group, and the pentafluorophenyl (OPfp) ester group. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between different protons and carbons, providing unambiguous proof of the compound's structure. core.ac.ukhyphadiscovery.com For example, HMBC can show correlations between the carbonyl carbon of the ester and protons on the pentafluorophenyl ring, confirming the ester linkage. core.ac.uk

Amino Acid Analysis for Compositional Verification

Amino acid analysis is a technique used to determine the amino acid composition of a peptide or a modified amino acid. For this compound, this analysis serves to verify that isoleucine is the correct and sole amino acid present. The procedure typically involves the hydrolysis of the compound under acidic conditions to break the amide bond and cleave the protecting and activating groups, liberating the free isoleucine.

The resulting hydrolysate is then analyzed, often by chromatography (e.g., HPLC) after derivatization with a reagent like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), to separate and quantify the constituent amino acids. researchgate.net By comparing the retention time and quantity of the detected amino acid with a known isoleucine standard, this method provides definitive compositional verification of the original compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Analysis

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing the purity of this compound. ajpamc.com It is used to separate the target compound from any starting materials, by-products, or other impurities. phenomenex.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.

In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724), often with an acid modifier like trifluoroacetic acid (TFA). rsc.org The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. The high purity required for Fmoc-amino acids in peptide synthesis (often ≥99%) is confirmed using this method. cem.com

Furthermore, chiral HPLC is employed to determine the enantiomeric purity of this compound, ensuring that the L-isoleucine configuration is present and that no racemization has occurred. This is critical as the stereochemistry of the amino acids directly impacts the structure and function of the final peptide. phenomenex.com Different polysaccharide-based chiral stationary phases are used to achieve this separation. mdpi.comresearchgate.net

Table 1: Typical HPLC Conditions for Analysis of Fmoc-Amino Acids

Parameter Condition Source
Technique Reversed-Phase HPLC phenomenex.com
Column Agilent Zorbax 300SB-C18 (2.1 mm × 150 mm, 5.0 µm) rsc.org
Lux 5 µm Cellulose-2 (250 x 4.6 mm) for chiral separation phenomenex.com
Mobile Phase A: 5% Acetonitrile in 95% Water + 0.1% TFA rsc.org
B: 95% Acetonitrile in 5% Water + 0.1% TFA rsc.org
Gradient 0–100% B over 20 minutes rsc.org
Flow Rate 0.8 - 1.0 mL/min rsc.orgphenomenex.com
Detection UV Absorbance at 214 nm or 220 nm rsc.orgphenomenex.com
Temperature Ambient phenomenex.com

Q & A

Q. What is the role of Fmoc-Ile-OPfp in solid-phase peptide synthesis (SPPS)?

this compound is a fluorenylmethyloxycarbonyl (Fmoc)-protected isoleucine derivative activated with pentafluorophenyl (OPfp) ester. Its primary function is to enhance coupling efficiency in SPPS by reducing steric hindrance and improving solubility in organic solvents. Researchers typically use it in stepwise elongation of peptide chains, where the OPfp group facilitates rapid amide bond formation under mild basic conditions. Purification protocols often involve reverse-phase HPLC to isolate high-purity intermediates .

Q. How should researchers handle and store this compound to maintain stability?

Stability is critical for reproducible results. Store the compound in airtight, light-protected containers at –20°C under anhydrous conditions (e.g., with molecular sieves). Prior to use, confirm integrity via NMR (e.g., absence of hydrolyzed byproducts) or LC-MS. Degradation manifests as reduced coupling efficiency or unexpected byproducts in peptide sequences .

Q. What analytical methods are recommended for verifying this compound purity?

Combine orthogonal techniques:

  • HPLC : Monitor retention time consistency (C18 columns, acetonitrile/water gradients).
  • Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+H]+ or [M–Fmoc]+ fragments).
  • NMR : Analyze ¹H/¹³C spectra for characteristic Fmoc (δ ~7.3–7.8 ppm) and OPfp (δ ~4.5–5.0 ppm) signals. Cross-validate results against reference spectra from peer-reviewed syntheses .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this compound in sterically hindered environments?

Use a systematic approach:

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, NMP) with additives like HOBt or OxymaPure to minimize racemization.
  • Temperature Modulation : Elevated temperatures (35–50°C) may improve kinetics but require monitoring for side reactions.
  • Kinetic Analysis : Employ in-situ FTIR or LC-MS to track reaction progress and identify rate-limiting steps. Frameworks like PICOT (Population: peptide sequences; Intervention: coupling conditions; Comparison: alternative reagents; Outcome: yield/purity; Time: reaction duration) can structure experimental design .

Q. What strategies address contradictory data in this compound-mediated synthesis outcomes across studies?

Contradictions often arise from subtle parameter variations (e.g., resin type, deprotection time). Mitigate this by:

  • Replicating Protocols : Precisely reproduce reported conditions before modifying variables.
  • Sensitivity Analysis : Use DOE (Design of Experiments) to isolate influential factors (e.g., base concentration, solvent purity).
  • Cross-Validation : Compare results with alternative reagents (e.g., Fmoc-Ile-OAtu) to identify mechanistic differences. Document deviations rigorously using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure methodological transparency .

Q. How can researchers design experiments to probe the mechanistic role of the OPfp group in this compound reactivity?

Apply kinetic and computational methods:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated solvents to infer transition states.
  • DFT Calculations : Model electronic effects of the OPfp group on activation barriers.
  • Competition Experiments : Co-react this compound with other activated esters (e.g., OSu, OTcp) under identical conditions. Structure findings using the PEO framework (Population: activated esters; Exposure: reaction milieu; Outcome: rate constants) .

Data Management and Integrity

Q. What practices ensure reproducibility when publishing this compound-related findings?

Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles:

  • Metadata : Document batch-specific details (e.g., supplier, lot number, storage history).
  • Raw Data Archiving : Share NMR FID files, HPLC chromatograms, and MS spectra via repositories like Zenodo.
  • Protocol Pre-registration : Use platforms like OSF to timestamp experimental designs before execution .

Q. How should researchers handle unexpected byproducts in this compound reactions?

  • Structural Elucidation : Use HR-MS/MS and 2D NMR (e.g., COSY, HSQC) to identify side products.
  • Root-Cause Analysis : Apply Ishikawa diagrams to trace sources (e.g., moisture, residual DIEA).
  • Ethical Reporting : Disclose all anomalies in publications, even if inconclusive, to prevent selective reporting bias .

Example Table: Framework-Driven Experimental Design

FrameworkApplication to this compound Research
PICOT Population: Glycine-rich peptide chains; Intervention: OPfp vs. OSu esters; Comparison: Coupling efficiency at 25°C vs. 40°C; Outcome: % yield; Time: 2 hr vs. 4 hr reactions
FINER Feasible (lab resources permit); Interesting (novel mechanistic insights); Novel (understudied OPfp effects); Ethical (data transparency); Relevant (advances SPPS methodologies)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Ile-OPfp
Reactant of Route 2
Reactant of Route 2
Fmoc-Ile-OPfp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.